

1-(2-Bromophenyl)cyclopropanecarboxylic acid chemical properties

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Compound of Interest

Compound Name: 1-(2-Bromophenyl)cyclopropanecarboxylic acid

Cat. No.: B186053

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An In-depth Technical Guide to **1-(2-Bromophenyl)cyclopropanecarboxylic Acid**: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-(2-Bromophenyl)cyclopropanecarboxylic acid**, a versatile building block in modern chemical research and drug discovery. We will delve into its core chemical properties, spectroscopic profile, reactivity, and strategic applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: A Molecule of Strategic Importance

1-(2-Bromophenyl)cyclopropanecarboxylic acid is a bifunctional organic compound featuring a highly strained cyclopropyl ring and a synthetically versatile bromophenyl group attached to a carboxylic acid moiety. This unique combination of structural features makes it a valuable intermediate for introducing complex scaffolds in medicinal chemistry and materials science.

The cyclopropane ring is not merely a linker; its distinct stereoelectronic properties, including enhanced π -character in its C-C bonds and conformational rigidity, are frequently exploited to improve pharmacological properties.^{[1][2]} These properties can enhance metabolic stability,

binding potency, and membrane permeability in drug candidates.^{[1][2]} The ortho-bromine atom on the phenyl ring serves as a crucial handle for a wide array of cross-coupling reactions, enabling late-stage functionalization and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Core Chemical and Physical Properties

The fundamental properties of **1-(2-Bromophenyl)cyclopropanecarboxylic acid** are summarized below. These data are essential for planning reactions, purification, and analytical characterization.

Property	Value	Source(s)
CAS Number	124276-87-5	[3]
Molecular Formula	C ₁₀ H ₉ BrO ₂	[3] [4] [5]
Molecular Weight	241.08 g/mol	[5] [6]
Appearance	Solid	[5]
InChI Key	BJFFZQJYJMQPHY-UHFFFAOYSA-N	[4]
SMILES	<chem>C1CC1(C2=CC=CC=C2Br)C(=O)O</chem>	[4]
Predicted XlogP	2.4	[4]
Predicted pKa	4.53 ± 0.10	[7]

Spectroscopic Profile: A Guide to Characterization

Accurate characterization is the bedrock of chemical synthesis. The following sections detail the expected spectroscopic signatures for **1-(2-Bromophenyl)cyclopropanecarboxylic acid**, providing a reference for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments.
 - Carboxylic Acid Proton ($-\text{COOH}$): A broad singlet appearing significantly downfield, typically in the δ 10-12 ppm range. Its chemical shift is sensitive to concentration and solvent due to hydrogen bonding.[\[8\]](#)[\[9\]](#)
 - Aromatic Protons ($\text{C}_6\text{H}_4\text{Br}$): Four protons exhibiting complex multiplets in the aromatic region (approximately δ 7.0-7.8 ppm). The ortho-substitution pattern leads to a characteristic splitting pattern.
 - Cyclopropyl Protons ($-\text{CH}_2-\text{CH}_2-$): The four methylene protons on the cyclopropyl ring are diastereotopic and will appear as complex multiplets in the upfield region, generally between δ 1.0-2.0 ppm.
- ^{13}C NMR: The carbon spectrum provides a map of the carbon skeleton.
 - Carbonyl Carbon ($-\text{COOH}$): A signal in the deshielded region of δ 165-185 ppm.[\[8\]](#)
 - Aromatic Carbons: Six distinct signals between δ 120-145 ppm. The carbon atom directly bonded to the bromine (C-Br) will have a characteristic shift, as will the ipso-carbon attached to the cyclopropyl ring.
 - Quaternary Cyclopropyl Carbon: The carbon atom of the cyclopropyl ring bonded to both the phenyl group and the carboxyl group.
 - Methylene Carbons ($-\text{CH}_2-$): Signals for the two equivalent CH_2 carbons of the cyclopropane ring in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is highly diagnostic for the carboxylic acid functional group.[\[8\]](#)

- O-H Stretch: A very broad and strong absorption band is expected in the $2500\text{-}3300\text{ cm}^{-1}$ region, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[\[8\]](#)
- C=O Stretch: A strong, sharp absorption between 1710 cm^{-1} (for the hydrogen-bonded dimer) and 1760 cm^{-1} (for the monomer).[\[8\]](#)

- Aromatic C=C Stretch: Medium intensity peaks around 1450-1600 cm^{-1} .
- C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming molecular weight and elemental composition.

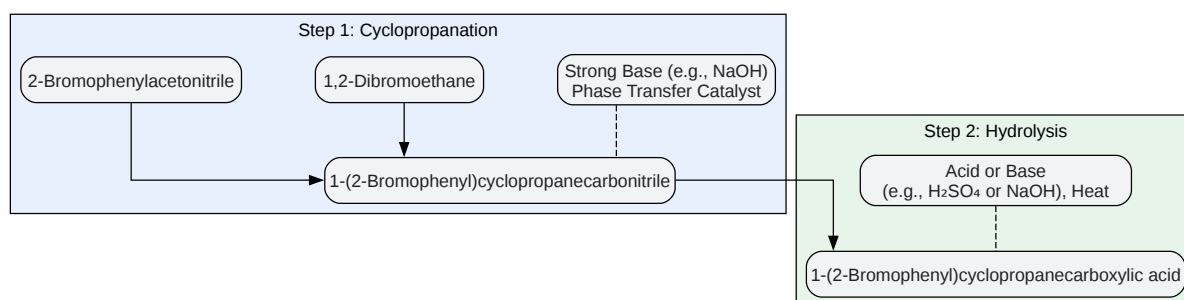
- Molecular Ion (M^+): A characteristic pair of peaks of nearly equal intensity at m/z values corresponding to the two major isotopes of bromine (^{79}Br and ^{81}Br). The expected masses would be approximately 239.978 Da and 241.976 Da.^[4]
- Fragmentation: Common fragmentation pathways include the loss of the carboxyl group ($-\text{COOH}$, 45 Da) and subsequent fragmentation of the bromophenylcyclopropane cation.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of **1-(2-Bromophenyl)cyclopropanecarboxylic acid** is key to its effective use as a chemical intermediate.

Synthetic Pathway

A common and logical approach to synthesizing this molecule involves a cyclopropanation reaction followed by hydrolysis. The workflow below outlines a plausible route starting from 2-bromophenylacetonitrile.



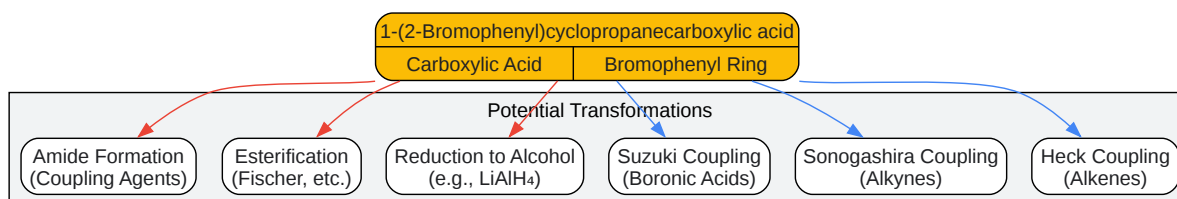
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Caption: Synthetic workflow for **1-(2-Bromophenyl)cyclopropanecarboxylic acid**.

This two-step process first establishes the cyclopropyl ring via a double alkylation of the acidic alpha-carbon of the nitrile, followed by a robust hydrolysis step to convert the nitrile to the desired carboxylic acid.^{[10][11][12]}

Core Reactivity

The molecule's reactivity is governed by its three key components: the carboxylic acid, the bromophenyl ring, and the cyclopropyl group.



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